Allyltriphenylsilane

Vue d'ensemble

Description

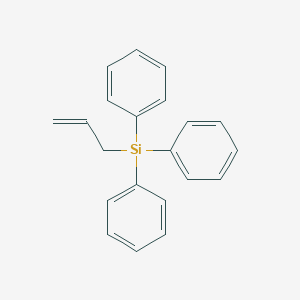

Allyltriphenylsilane is an organosilicon compound with the molecular formula C21H20Si . It is characterized by the presence of an allyl group (H2C=CH-CH2-) attached to a silicon atom, which is further bonded to three phenyl groups (C6H5). This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Allyltriphenylsilane can be synthesized through various methods. One common approach involves the reaction of allyl chloride with triphenylsilane in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, efficiency, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: Allyltriphenylsilane undergoes several types of chemical reactions, including:

Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, where an electrophile attacks the allyl group, leading to the formation of new carbon-carbon bonds.

Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to electrophilic substitutions.

Common Reagents and Conditions:

Electrophilic Substitution: Common reagents include strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), which facilitate the substitution process.

Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate (KMnO4) or reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products:

Applications De Recherche Scientifique

Organic Synthesis

Allyltriphenylsilane is primarily recognized for its role as a reagent in organic synthesis. It facilitates the formation of carbon-carbon bonds, particularly in the synthesis of 1,3-dienes and other complex organic molecules. This capability is crucial for constructing various chemical architectures essential in pharmaceuticals and fine chemicals.

Key Reactions:

- Formation of 1,3-Dienes: this compound serves as a key reagent in stereoselective syntheses, allowing for the efficient construction of 1,3-dienes that are valuable intermediates in organic synthesis .

- Electrophilic Substitution: The compound exhibits significant reactivity with electrophiles, enabling the formation of new carbon-carbon bonds selectively at the γ-position. This selectivity is influenced by the steric and electronic properties of the triphenyl moiety .

Catalysis

In catalysis, this compound has been employed in several processes due to its ability to stabilize reactive intermediates and enhance reaction rates.

Examples of Catalytic Applications:

- Isomerization Reactions: Research has demonstrated that this compound can be used effectively in isomerization reactions under mild conditions, showcasing its potential as a catalyst for transforming alkenes .

- Fluorohydrin Synthesis: The compound has been utilized in synthesizing 2-fluoro-3-silylpropan-1-ols through epoxidation followed by treatment with triethylamine trihydrofluoride (HF·Et₃N), achieving high yields and regioselectivity .

Biological and Medicinal Applications

This compound's reactivity extends into biological chemistry, where it has been explored for applications in drug development and synthesis.

Potential Biological Activities:

- Antimicrobial Properties: Studies indicate that derivatives of this compound may exhibit antimicrobial activities, making them candidates for further exploration in medicinal chemistry .

- Pharmaceutical Intermediates: Its ability to form complex organic structures positions this compound as a valuable intermediate in the synthesis of pharmaceutical agents .

Comparison with Related Compounds

This compound can be compared with other silanes to highlight its unique properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Allyltrimethylsilane | Trimethylsilyl group | More reactive due to smaller substituents |

| Vinyltrimethylsilane | Vinyl group | Different reactivity patterns compared to allyls |

| Allyldimethylphenylsilane | Dimethylphenyl group | Offers different steric effects and reactivity |

| Triphenylsilane | Triphenyl group | Lacks unsaturation, affecting reactivity |

This compound's combination of bulky phenyl groups and an allylic double bond provides distinct reactivity patterns compared to its analogs, particularly in electrophilic substitution reactions .

Mécanisme D'action

The mechanism of action for allyltriphenylsilane primarily involves its role as a nucleophile in electrophilic substitution reactions. The silicon atom’s electron-donating properties stabilize the transition state, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are largely dictated by the specific electrophile and reaction conditions .

Comparaison Avec Des Composés Similaires

Allyltrimethylsilane: Similar in structure but with three methyl groups instead of phenyl groups.

Vinyltriphenylsilane: Contains a vinyl group instead of an allyl group, leading to different reactivity and applications.

Uniqueness: Allyltriphenylsilane’s unique combination of an allyl group and three phenyl groups provides distinct reactivity patterns, particularly in electrophilic substitution reactions. This makes it a versatile reagent in organic synthesis, offering different selectivity and product outcomes compared to its analogs .

Activité Biologique

Allyltriphenylsilane (ATPS), an organosilicon compound with the formula C₁₈H₁₈Si, features a silicon atom bonded to three phenyl groups and an allyl group. This unique structure contributes to its diverse reactivity and potential biological applications. This article reviews the biological activity of ATPS, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Reactivity

This compound can be synthesized through various methods, often involving palladium-catalyzed reactions that generate allyl silanes from alkenes. For instance, the silyl-Heck reaction allows for the formation of ATPS from terminal alkenes under mild conditions, yielding high selectivity and efficiency . The compound's reactivity is characterized by its ability to form new carbon-carbon bonds and interact selectively with electrophiles and nucleophiles, making it a valuable reagent in organic synthesis.

Biological Activity Overview

The biological activity of ATPS is primarily linked to its structural motif, which is common among many bioactive compounds. The allyl group is known for its role in various natural products with significant pharmacological properties, including anticancer activities . Below are some key findings regarding the biological activity of ATPS:

Case Study 1: Anticancer Activity

A study reviewed several allyl derivatives' effects on cancer cell lines. While specific data on ATPS was not highlighted, related compounds demonstrated significant cytotoxicity against breast cancer cells. The presence of the allyl group was crucial for this activity, indicating that ATPS may share similar properties .

Case Study 2: Synthesis of Bioactive Compounds

Research has shown that ATPS can be utilized in synthesizing bioactive molecules through various reactions. For instance, it has been employed in regioselective transformations leading to fluorohydrins, which are precursors for several pharmaceuticals . The efficiency of these reactions underscores the potential of ATPS as a building block in drug development.

Comparative Analysis with Related Compounds

The following table summarizes the characteristics of ATPS compared to other related silanes:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Allyltrimethylsilane | Trimethylsilyl group | More reactive due to smaller substituents |

| Vinyltrimethylsilane | Vinyl group | Different reactivity patterns compared to allyls |

| Allyldimethylphenylsilane | Dimethylphenyl group | Offers different steric effects and reactivity |

| Triphenylsilane | Triphenyl group | Lacks unsaturation, affecting reactivity |

| This compound | Triphenyl + Allyl | Unique combination enhances selectivity |

Propriétés

IUPAC Name |

triphenyl(prop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Si/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJZZRSMGLGFPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80299137 | |

| Record name | Allyltriphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18752-21-1 | |

| Record name | 18752-21-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyltriphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main synthetic application of Allyltriphenylsilane highlighted in the research?

A1: this compound serves as a key reagent in the stereoselective synthesis of 1,3-dienes. [, ] This is particularly important because 1,3-dienes are valuable building blocks in organic synthesis.

Q2: How does the reactivity of this compound differ from other allylsilanes, like Allyltrimethylsilane, in specific reactions?

A2: While both this compound and Allyltrimethylsilane are allylsilanes, they display distinct regioselectivity in reactions with electrophiles. For instance, this compound primarily reacts with electrophiles at the γ-position, while Allyltrimethylsilane and its derivatives, particularly when converted to their aluminum "ate" complexes, exhibit a preference for α-regioselective carboxylation with carbon dioxide. [] This difference in reactivity highlights the influence of substituents on the silicon atom on the reaction pathway.

Q3: How does the size of the this compound molecule, compared to smaller analogs, affect its reactivity with carbocations?

A3: Research suggests that the size difference between this compound and its smaller analog, Allylchlorodimethylsilane, does not significantly impact their reactivity with carbocations. [] Studies comparing the reaction rates of these allylsilanes with both small and macromolecular carbocations showed no significant difference, indicating that steric hindrance from the bulky triphenylsilyl group does not hinder the reaction with the electrophilic carbocation center.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.